molecular formula C17H36N2S B14525734 N-Heptyl-N'-nonylthiourea CAS No. 62552-27-6

N-Heptyl-N'-nonylthiourea

Cat. No.: B14525734
CAS No.: 62552-27-6
M. Wt: 300.5 g/mol
InChI Key: HNFKQIZLWKUZKP-UHFFFAOYSA-N
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Description

N-Heptyl-N'-nonylthiourea is a thiourea derivative characterized by two alkyl substituents: a heptyl (C₇H₁₅) group attached to one nitrogen atom and a nonyl (C₉H₁₉) group attached to the other nitrogen. Thioureas are organosulfur compounds with the general formula R¹R²N–C(=S)–NR³R⁴, where R groups can be alkyl, aryl, or heterocyclic moieties. The presence of long alkyl chains in this compound confers unique physicochemical properties, such as increased lipophilicity and reduced water solubility compared to shorter-chain or aromatic thioureas.

Properties

CAS No.

62552-27-6

Molecular Formula

C17H36N2S

Molecular Weight

300.5 g/mol

IUPAC Name

1-heptyl-3-nonylthiourea

InChI

InChI=1S/C17H36N2S/c1-3-5-7-9-10-12-14-16-19-17(20)18-15-13-11-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20)

InChI Key

HNFKQIZLWKUZKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Heptyl-N’-nonylthiourea can be synthesized through the reaction of heptylamine and nonylamine with thiourea. The typical procedure involves mixing equimolar amounts of heptylamine and nonylamine with thiourea in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis of N-Heptyl-N’-nonylthiourea can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-N’-nonylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-Heptyl-N’-nonylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Heptyl-N’-nonylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The heptyl and nonyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse properties depending on their substituents. Below is a detailed comparison of N-Heptyl-N'-nonylthiourea with selected analogs (Table 1), followed by key findings from the literature.

Table 1: Comparative Properties of Thiourea Derivatives

Compound Name Substituents (R¹, R², R³, R⁴) Molecular Formula Molecular Weight (g/mol) Water Solubility Key Applications/Properties References
This compound Heptyl (C₇H₁₅), Nonyl (C₉H₁₉) C₁₇H₃₆N₂S 300.55 Insoluble High lipophilicity; surfactant Inferred
N-Phenylthiourea Phenyl (C₆H₅), H C₇H₈N₂S 152.22 Low Metal coordination; toxicology
N-Methyl-N-Phenylthiourea Methyl (CH₃), Phenyl (C₆H₅) C₈H₁₀N₂S 166.24 Insoluble Intermediate in organic synthesis
N-Allyl-N'-(4-chlorophenyl)thiourea Allyl (C₃H₅), 4-Cl-Phenyl (C₆H₄Cl) C₁₀H₁₁ClN₂S 226.72 Insoluble Antimicrobial; agrochemicals
N-Benzoyl-N'-(1-naphthyl)thiourea Benzoyl (C₆H₅CO), 1-Naphthyl (C₁₀H₇) C₁₈H₁₄N₂OS 306.38 Insoluble Anticancer; fluorescence probes
N-Hexanoyl-N'-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea Hexanoyl (C₆H₁₁O), Benzoxazolyl-phenyl C₂₂H₂₅N₃O₂S 395.52 Insoluble Bioactive; enzyme inhibition

Key Comparison Points

Structural and Physicochemical Differences Alkyl vs. Aryl Substituents: this compound’s long alkyl chains enhance its hydrophobicity, contrasting with aromatic thioureas like N-Phenylthiourea or N-Benzoyl-N'-(1-naphthyl)thiourea, which exhibit π-π interactions and stronger intermolecular hydrogen bonding . Solubility: Most thioureas in Table 1 are water-insoluble, but the extended alkyl chains in this compound likely reduce solubility further compared to smaller analogs like N-Methyl-N-Phenylthiourea .

Biological and Chemical Activity Coordination Chemistry: Aryl thioureas (e.g., N-(2-Furoyl)-N'-(2-pyridyl)thiourea in ) exhibit strong metal coordination due to sulfur and nitrogen donor atoms, enabling applications in catalysis or materials science. Alkyl thioureas like this compound may lack this due to steric hindrance from long chains . Biological Applications: Heterocyclic thioureas (e.g., N-Hexanoyl-N'-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea) show bioactivity against enzymes or pathogens , while alkyl derivatives may serve as surfactants or phase-transfer agents.

Synthesis: N-Methyl-N-Phenylthiourea is synthesized via acetone-mediated reactions , suggesting similar methods for alkyl thioureas, though longer chains may require optimized conditions.

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